molecular formula C7H14O7 B1211226 D-Altro-3-heptulose CAS No. 13059-96-6

D-Altro-3-heptulose

Cat. No. B1211226
CAS RN: 13059-96-6
M. Wt: 210.18 g/mol
InChI Key: INYHXAFWZQXELF-FNKGTGPASA-N
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Description

D-Altro-3-heptulose is a natural product found in Coriaria japonica and Primula veris with data available.

Scientific Research Applications

Synthesis of D-Altro-3-heptulose Derivatives

D-Altro-3-heptulose and its derivatives have been a focus of synthetic organic chemistry, demonstrating the compound's utility in creating complex molecular structures. For instance, a study by Matsuda, Yamanoi, and Watanabe (2008) showcased the successful synthesis of a partially benzylated derivative of anhydro-D-altro-heptulose from Coriaria japonica A, indicating its significance as a synthetically useful unit. Their novel synthetic approach, involving intramolecular O-ketopyranosylation, was also applicable in preparing its four analogs, highlighting the versatility and potential applications of these compounds in synthetic chemistry (Matsuda, Yamanoi, & Watanabe, 2008).

Biocatalysis and Conversion to Rare Sugars

The conversion of nonphosphorylated aldoses to their corresponding ketoses, including D-altro-heptulose, has been explored using evolved thermostable transketolase as a biocatalyst. Lorillière et al. (2019) outlined an ecofriendly and efficient procedure for the two-carbon elongation of nonphosphorylated aldoses to Cn+2 ketoses, including D-altro-heptulose, in a single step. This highlights the compound's role in innovative biocatalysis processes and its potential in expanding the repertoire of accessible ketoses (Lorillière et al., 2019).

Bacterial Virulence and Pathogen Surface Carbohydrates

Research by McCallum, Shaw, and Creuzenet (2013) indicated that D-altro-heptulose is relevant in the context of bacterial virulence. Their work involved characterizing novel enzymes involved in the synthesis of uniquely modified heptoses, such as D-altro-heptulose, found in surface carbohydrates of bacterial pathogens. This research provides insights into the potential of these compounds to serve as therapeutic targets against pathogens (McCallum, Shaw, & Creuzenet, 2013).

Enzyme Inhibitors and Functional Sugar Analysis

The compound also finds its relevance in the study of enzyme inhibitors and functional sugar analysis. For instance, a series of 1,5-anhydro-D-glycero-D-gluco-heptitol derivatives were synthesized from 3-O-benzyl-1,2-O-isopropylidene-D-glycero-D-gluco-heptofuranose by Blaukopf et al. (2017). Although these derivatives were not active as inhibitors of the bacterial sedoheptulose-7-phosphate isomerase GmhA, their synthesis and characterization contribute to the understanding of functional sugars and their potential biomedical applications (Blaukopf et al., 2017).

properties

CAS RN

13059-96-6

Product Name

D-Altro-3-heptulose

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,4R,5R,6R)-1,2,4,5,6,7-hexahydroxyheptan-3-one

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-5,7-12,14H,1-2H2/t3-,4-,5-,7-/m1/s1

InChI Key

INYHXAFWZQXELF-FNKGTGPASA-N

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)[C@@H](CO)O)O)O)O)O

SMILES

C(C(C(C(C(=O)C(CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)C(CO)O)O)O)O)O

synonyms

coriose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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